molecular formula C17H18N2OS B2615967 (2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine CAS No. 865546-50-5

(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine

Cat. No. B2615967
CAS RN: 865546-50-5
M. Wt: 298.4
InChI Key: FFWUFVNXEUBKSS-UHFFFAOYSA-N
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Description

“(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine” is a chemical compound with the molecular formula C17H18N2OS and a molecular weight of 298.40 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine” consists of a 1H-indol-3-yl group attached to a 4-Methoxyphenyl group via a thioether linkage . The exact 3D structure is not provided in the search results.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown antiviral activity . Therefore, this compound could potentially be studied for its antiviral properties.

Anti-inflammatory Activity

Indole derivatives have demonstrated anti-inflammatory activity . This suggests that the compound could be researched for its potential anti-inflammatory effects.

Anticancer Activity

Indole derivatives have been found to possess anticancer activity . This compound could potentially be explored for its potential anticancer properties.

Antioxidant Activity

Indole derivatives have shown antioxidant activity . This suggests that the compound could be researched for its potential antioxidant effects.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . This suggests that the compound could be researched for its potential antimicrobial effects.

properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-20-13-8-6-12(7-9-13)16-17(21-11-10-18)14-4-2-3-5-15(14)19-16/h2-9,19H,10-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWUFVNXEUBKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325621
Record name 2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine

CAS RN

865546-50-5
Record name 2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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